![molecular formula C18H19N3O5S B2459533 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methyl-3-nitrobenzamide CAS No. 899979-86-3](/img/structure/B2459533.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methyl-3-nitrobenzamide
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Description
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methyl-3-nitrobenzamide, also known as DTNB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of thiol-reactive compounds and is commonly used in biochemical assays to measure the concentration of thiol-containing molecules.
Scientific Research Applications
Anti-HIV Activity
Thiazinanes and their derivatives have been shown to have anti-HIV activity. For example, 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine has been shown to have anti-HIV activity by a mechanism that could work as anti-AIDS treatment .
Analgesic Activity
Some thiazinane derivatives have shown analgesic activity. For instance, (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate has demonstrated analgesic properties .
Antibiotic Use
Thiazinane derivatives have been used in antibiotics. Cephradine, a well-known antibiotic, contains a 1,3-thiazine skeleton .
Anticoagulant Use
Chlormezanone, a derivative of thiazinane, has been utilized as an anticoagulant .
Dye Formation
Thiazinane derivatives have been used in the formation of azo dyes. For example, 4-[[40-(N,N-dimethylamino)phenyl-10-]azo]benzaldehyde and 4-[[4′-(bis (2-hydroxyethyl)amino)phenyl-10-]azo]-3-nitrobenzaldehyde have been reacted with cysteine and homocysteine to form stable thiazinane derivatives .
Potential Use in Drug Development
Due to the biological activity of thiazinane derivatives, they could potentially be used in the development of new drugs. Nitrogen-sulfur containing heterocycles, such as thiazinanes, construct a large number of drugs used in the treatment of a variety of diseases .
properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-13-4-5-14(12-17(13)21(23)24)18(22)19-15-6-8-16(9-7-15)20-10-2-3-11-27(20,25)26/h4-9,12H,2-3,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOOYVRGHYGQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methyl-3-nitrobenzamide |
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